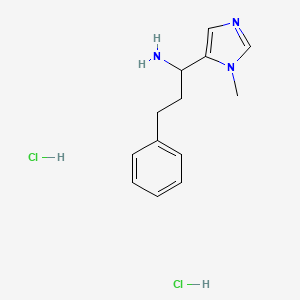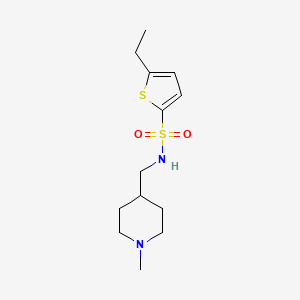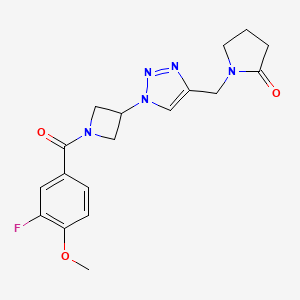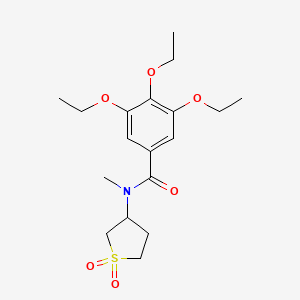![molecular formula C8H12O3 B2645427 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2416230-35-6](/img/structure/B2645427.png)
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound. It is also known as 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid . The compound has a molecular weight of 198.218 .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A study describes the synthesis of a new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes multiple carbon ©, hydrogen (H), and oxygen (O) atoms . The crystal structure of a similar compound, 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, has been analyzed in detail .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. The compound can participate in various reactions, including the Diels–Alder reaction . A study describes a domino reaction to explain the selective formation of different cyclic compounds .Applications De Recherche Scientifique
Asymmetric Synthesis
The asymmetric synthesis of bicyclic amino acid derivatives using Aza-Diels-Alder reactions in aqueous solutions has been explored, highlighting the potential for creating enantiomerically pure compounds. This method involves chiral iminium ions reacting with cyclopentadiene to form cycloadducts with high diastereoselectivity, which is crucial for producing compounds with specific biological activities (Waldmann & Braun, 1991).
Synthesis of Derivatives
Research on the efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives from starting materials like 5-norborne-2-ol demonstrates the versatility of bicyclic structures in synthesizing complex organic molecules. These methodologies involve several steps, including methanolysis-rearrangement and deprotection, to yield the desired compounds, which could have applications in drug design and synthesis (Wang et al., 2001).
Medicinal Chemistry Applications
The exploration of bicyclic amino acids and their analogues for use in medicinal chemistry is notable. These compounds, due to their constrained structures, could serve as valuable building blocks for developing new therapeutic agents. For example, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its potential as an unnatural amino acid in medicinal chemistry research highlights the ongoing search for novel bioactive compounds (Napolitano et al., 2010).
Organocatalysis
The use of constrained beta-proline analogues in organocatalytic aldol reactions shows the influence of acid geometry on catalytic selectivity and efficiency. Such research underscores the importance of stereochemistry in catalysis and the potential for designing more efficient and selective catalysts based on bicyclic structures (Armstrong et al., 2009).
Propriétés
IUPAC Name |
3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6-2-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKTFQYMIABIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2)(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2645345.png)

![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2645349.png)




![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)
![(4-(Ethylthio)phenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2645359.png)




